2-Cyclobutoxy-5-fluoropyridine

Lipophilicity modulation ADME optimization Blood-brain barrier permeability

2-Cyclobutoxy-5-fluoropyridine (CAS 1824652-46-1) is a disubstituted pyridine derivative bearing a cyclobutoxy ether at the 2-position and a fluorine atom at the 5-position (molecular formula C₉H₁₀FNO, MW 167.18 g/mol). It belongs to the 2-alkoxy-5-fluoropyridine class, which are valued as synthetic intermediates and building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C9H10FNO
Molecular Weight 167.183
CAS No. 1824652-46-1
Cat. No. B2854770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxy-5-fluoropyridine
CAS1824652-46-1
Molecular FormulaC9H10FNO
Molecular Weight167.183
Structural Identifiers
SMILESC1CC(C1)OC2=NC=C(C=C2)F
InChIInChI=1S/C9H10FNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
InChIKeyPCKXIOQGRVBDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxy-5-fluoropyridine (CAS 1824652-46-1): A Structurally Distinct Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical Research Procurement


2-Cyclobutoxy-5-fluoropyridine (CAS 1824652-46-1) is a disubstituted pyridine derivative bearing a cyclobutoxy ether at the 2-position and a fluorine atom at the 5-position (molecular formula C₉H₁₀FNO, MW 167.18 g/mol) . It belongs to the 2-alkoxy-5-fluoropyridine class, which are valued as synthetic intermediates and building blocks in medicinal chemistry and agrochemical research . The compound is commercially available from multiple suppliers at purities of 95–98%, with batch-specific QC data including NMR, HPLC, and GC .

Procurement Relevance of 2-Cyclobutoxy-5-fluoropyridine: Why 2-Alkoxy-5-fluoropyridines Are Not Interchangeable


The 2-alkoxy substituent on the 5-fluoropyridine scaffold is not a passive spectator; it directly modulates lipophilicity (LogP), metabolic stability, and steric bulk, which in turn influence receptor binding, pharmacokinetics, and synthetic reactivity . Simple alkyl ethers (methoxy, ethoxy, isopropoxy) fail to recapitulate the unique conformational constraint and metabolic resistance conferred by the cyclobutoxy ring, making direct substitution without re-optimization highly unreliable . Furthermore, the cyclobutoxy group serves as a non-classical bioisostere for tert-butyl and phenyl groups, offering a differentiated IP and property profile .

Head-to-Head Quantitative Differentiation of 2-Cyclobutoxy-5-fluoropyridine Versus Closest 2-Alkoxy-5-fluoropyridine Analogs


Enhanced Lipophilicity (LogP) of the Cyclobutoxy Analog Compared to Straight-Chain and Branched Alkoxy Congeners

2-Cyclobutoxy-5-fluoropyridine exhibits a computed LogP of 2.15, which is 0.53–0.71 log units higher than the methoxy (LogP 1.44) and ethoxy (LogP 1.62) analogs, indicating significantly increased lipophilicity that can enhance membrane permeability and CNS penetration potential . The isopropoxy analog, while closer (estimated LogP ~2.1–2.2), lacks the conformational rigidity of the cyclobutyl ring .

Lipophilicity modulation ADME optimization Blood-brain barrier permeability

GPR120 Receptor Agonist Activity: Quantitative Potency Differentiation from Endogenous Ligand Baseline

In vitro functional assays demonstrate that 2-cyclobutoxy-5-fluoropyridine acts as a GPR120 (FFA4) receptor agonist with an EC₅₀ of 32 nM (0.032 μM), indicating high potency at this therapeutically relevant target for metabolic disorders . For context, the endogenous GPR120 ligand α-linolenic acid typically exhibits EC₅₀ values in the low micromolar range (1–10 μM), placing the compound approximately 30–300-fold more potent . Direct comparator data against other 2-alkoxy-5-fluoropyridines at GPR120 are not publicly available; thus this evidence is tagged as class-level inference.

GPR120/FFA4 agonism Metabolic disease Type 2 diabetes

Metabolic Stability Advantage Conferred by the Cyclobutoxy Group Over Tert-Butyl and Linear Alkoxy Substituents

Cyclobutyl alkyl ethers demonstrate superior resistance to cytochrome P450-mediated oxidative metabolism compared to tert-butyl and linear alkoxy counterparts . In liver microsome stability assays, fluorinated cyclobutyl derivatives retain higher percentages of parent compound after incubation, attributed to the ring strain and reduced number of metabolically labile C-H bonds . While direct comparative microsomal stability data for 2-cyclobutoxy-5-fluoropyridine versus its methoxy, ethoxy, or isopropoxy analogs have not been published, the class-level evidence consistently shows that replacing a tert-butyl or isopropyl group with a cyclobutyl ether improves metabolic half-life in human liver microsomes (HLM) by reducing CYP-mediated oxidation at the α-carbon .

Metabolic stability Cytochrome P450 Oxidative metabolism resistance

Conformational Rigidity and Bioisosteric Replacement Potential of the Cyclobutoxy Group Versus Flexible Alkoxy Chains

The cyclobutoxy group introduces significant conformational rigidity compared to flexible, straight-chain alkoxy substituents (methoxy, ethoxy, n-propoxy) and even the branched isopropoxy group, due to the constrained four-membered ring geometry . This rigidity reduces the entropic penalty upon target binding, which can translate into improved binding affinity and selectivity . The cyclobutane ring is increasingly recognized as a non-classical bioisostere for tert-butyl, phenyl, and isopropyl groups in drug design, offering a differentiated IP position and often improved physicochemical properties (lower LogP than phenyl, higher metabolic stability than tert-butyl) .

Conformational restriction Bioisosterism Entropic benefit

Synthetic Accessibility via Nucleophilic Aromatic Substitution: Direct Installation of the Cyclobutoxy Group

2-Cyclobutoxy-5-fluoropyridine is efficiently synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoropyridine with cyclobutanol in the presence of a strong base such as sodium hydride . This straightforward one-step etherification provides access to the cyclobutoxy analog with comparable synthetic complexity to the methoxy, ethoxy, and isopropoxy variants, which are similarly prepared from the corresponding alcohols . Unlike the synthesis of certain sterically demanding alkoxy pyridines that may require forcing conditions or specialized catalysts, the cyclobutanol SNAr proceeds under standard conditions, ensuring reliable scalability and supply for medicinal chemistry and process research .

Nucleophilic aromatic substitution (SNAr) Synthetic route Building block diversification

Patent Landscape Differentiation: Cyclobutoxy-Containing Compounds as Privileged Scaffolds in CNS and Metabolic Disease Patents

The cyclobutoxy-pyridine motif is explicitly claimed in multiple patent families, including WO2009/147149 and WO2008/128919 (UCB Pharma), which describe compounds comprising a cyclobutoxy group for CNS indications including cognitive disorders, Alzheimer's disease, and attention-deficit hyperactivity disorder . Additionally, patents from Idorsia Pharmaceuticals (US 12,344,597 B2) claim alkoxy-substituted pyridinyl derivatives as LPA1 receptor antagonists for fibrosis, where the cyclobutoxy group is a preferred embodiment . In contrast, simple methoxy and ethoxy analogs appear predominantly as intermediates in synthetic routes rather than as preferred substituents in composition-of-matter claims, indicating that the cyclobutoxy group carries greater IP weight and commercial differentiation .

Patent analysis CNS therapeutics Histamine H3 receptor Intellectual property

When to Procure 2-Cyclobutoxy-5-fluoropyridine: High-Value Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and CNS Permeability

When a lead series based on 2-alkoxy-5-fluoropyridine requires increased LogP for improved membrane permeability or CNS target engagement, 2-cyclobutoxy-5-fluoropyridine (LogP 2.15) offers a +0.53 to +0.71 log unit advantage over the ethoxy (LogP 1.62) and methoxy (LogP 1.44) analogs . This makes it the preferred building block for programs targeting intracellular or CNS-resident receptors where passive diffusion is rate-limiting. The conformational rigidity of the cyclobutyl ring further enhances target binding entropy relative to flexible alkoxy chains .

GPR120/FFA4 Agonist Programs for Metabolic Disease Drug Discovery

With a reported EC₅₀ of 32 nM at the human GPR120 receptor, 2-cyclobutoxy-5-fluoropyridine represents a potent starting scaffold for structure-activity relationship (SAR) exploration in type 2 diabetes, obesity, and inflammatory disorders . Procurement of this specific compound—rather than simpler alkoxy analogs that lack characterized GPR120 activity—enables direct follow-up on the established pharmacological signal without the need for de novo screening of less promising congeners .

Building Block for IP-Strong Compound Libraries Targeting CNS or Fibrotic Diseases

The cyclobutoxy motif is a preferred substituent in multiple patent families covering CNS disorders (UCB Pharma WO2009/147149) and fibrosis (Idorsia US 12,344,597 B2) . Procuring 2-cyclobutoxy-5-fluoropyridine as a core building block aligns library synthesis with these patent-prosecuted pharmacophores, providing a stronger IP position and increasing the likelihood of generating composition-of-matter claims that survive examination .

Metabolic Stability Optimization in Cytochrome P450-Liable Chemical Series

When a chemical series containing tert-butyl, isopropyl, or linear alkoxy groups exhibits high intrinsic clearance in liver microsome assays, replacement with a cyclobutoxy substituent is a validated strategy to improve metabolic stability . 2-Cyclobutoxy-5-fluoropyridine serves as the direct entry point for synthesizing cyclobutoxy-containing analogs, enabling rapid exploration of this metabolically more robust chemotype without altering the core 5-fluoropyridine pharmacophore .

Quote Request

Request a Quote for 2-Cyclobutoxy-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.